molecular formula C31H68Br2N2O B157225 dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide CAS No. 10232-86-7

dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide

Cat. No.: B157225
CAS No.: 10232-86-7
M. Wt: 644.7 g/mol
InChI Key: AOARVGJNIOXRPG-UHFFFAOYSA-L
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Description

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chains and a hydrophilic quaternary ammonium head, making it effective in reducing surface tension and acting as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide typically involves the quaternization of 1,3-propanediamine with dodecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent like diethyl ether. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process includes the quaternization reaction followed by purification steps such as distillation and crystallization. The use of automated systems and real-time monitoring ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form the corresponding amine and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium chloride or sodium sulfate in aqueous solution.

    Oxidation: Mild oxidizing agents such as hydrogen peroxide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Formation of different quaternary ammonium salts.

    Hydrolysis: Formation of 1,3-propanediamine and dodecanol.

Scientific Research Applications

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Acts as an antimicrobial agent in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. The long hydrophobic chains interact with lipid membranes, disrupting their integrity and leading to cell lysis in microbial organisms. The quaternary ammonium head interacts with negatively charged surfaces, enhancing its antimicrobial activity. The molecular targets include cell membranes and proteins, leading to the disruption of cellular processes and eventual cell death.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N,N’,N’-tetramethyl-: Lacks the long hydrophobic chains, making it less effective as a surfactant.

    1,3-Propanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl-, dibromide: Similar structure but without the hydroxyl group, affecting its solubility and reactivity.

    2-Hydroxy-N,N’-bis(2-hydroxyethyl)-N,N,N’,N’-tetramethylpropane-1,3-diaminium dichloride: Contains hydroxyl groups but different alkyl chains, leading to different surfactant properties.

Uniqueness

1,3-Propanediaminium, N,N’-didodecyl-2-hydroxy-N,N,N’,N’-tetramethyl-, dibromide is unique due to its combination of long hydrophobic chains and a hydroxyl group, which enhances its solubility and reactivity. This makes it particularly effective in applications requiring strong surfactant properties and antimicrobial activity.

Properties

CAS No.

10232-86-7

Molecular Formula

C31H68Br2N2O

Molecular Weight

644.7 g/mol

IUPAC Name

dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazanium;dibromide

InChI

InChI=1S/C31H68N2O.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-32(3,4)29-31(34)30-33(5,6)28-26-24-22-20-18-16-14-12-10-8-2;;/h31,34H,7-30H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

AOARVGJNIOXRPG-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CC(C[N+](C)(C)CCCCCCCCCCCC)O.[Br-].[Br-]

10232-86-7

Origin of Product

United States

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